[(1S,2R,3R,4R,5S,6S,8R,9S,13S,16S,18R)-8-acetyloxy-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Description
Aconitane-8,13,14-triol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1α,6α,14α,16β)- (CAS No. 561-07-9), commonly known as Delphinine, is a C19-diterpenoid alkaloid derived from Aconitum species. Its molecular formula is C33H45NO9 (molecular weight 599.71 g/mol), featuring a complex aconitane skeleton with:
- 20-methyl substitution (uncommon in many aconitane alkaloids, which often have ethyl groups at this position).
- 1,6,16-trimethoxy groups.
- 4-(methoxymethyl) and 8-acetate/14-benzoate esterifications.
- Four stereocenters (1α,6α,14α,16β) critical for bioactivity .
Delphinine exhibits structural hallmarks of aconitane alkaloids, including a highly oxygenated skeleton and ester modifications that influence solubility and pharmacological effects.
Properties
CAS No. |
561-07-9 |
|---|---|
Molecular Formula |
C33H45NO9 |
Molecular Weight |
599.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9S,13S,16S,18R)-8-acetyloxy-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C33H45NO9/c1-18(35)43-32-15-22(40-5)31(37)14-20(23(32)28(31)42-29(36)19-10-8-7-9-11-19)33-21(39-4)12-13-30(17-38-3)16-34(2)27(33)24(32)25(41-6)26(30)33/h7-11,20-28,37H,12-17H2,1-6H3/t20-,21+,22+,23-,24-,25+,26?,27?,28-,30+,31+,32-,33+/m1/s1 |
InChI Key |
REVYTWNGZDPRKE-QIQYWLFMSA-N |
Isomeric SMILES |
CC(=O)O[C@]12C[C@@H]([C@]3(C[C@H]([C@@H]1[C@H]3OC(=O)C4=CC=CC=C4)[C@]56[C@H](CC[C@@]7([C@H]5[C@H]([C@H]2C6N(C7)C)OC)COC)OC)O)OC |
Canonical SMILES |
CC(=O)OC12CC(C3(CC(C1C3OC(=O)C4=CC=CC=C4)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aconitane-8,13,14-triol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate involves several steps, starting from simpler diterpenoid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the diterpenoid skeleton.
Methoxylation: Addition of methoxy groups through methylation reactions.
Esterification: Formation of acetate and benzoate esters by reacting the hydroxyl groups with acetic anhydride and benzoyl chloride, respectively.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Aconitum plant sources, followed by purification and chemical modification to achieve the desired structure. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Aconitane-8,13,14-triol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of ester groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
Aconitane-8,13,14-triol exhibits a range of biological activities attributed to its alkaloid nature:
- Analgesic Properties : Research indicates that this compound can alleviate pain through interaction with specific receptors in the nervous system.
- Anti-inflammatory Effects : It has been shown to reduce inflammation by modulating immune responses.
- Toxicity Considerations : Despite its therapeutic potential, the compound's toxicity necessitates careful dosage and administration.
Synthetic Route Overview
| Step | Description |
|---|---|
| Extraction | Isolation from Aconitum plants |
| Chemical Modification | Reactions to introduce methoxy and benzoate groups |
Applications in Research
Aconitane-8,13,14-triol has potential applications across various fields:
- Pharmacological Research : Investigating its analgesic and anti-inflammatory properties can lead to new pain management therapies.
- Toxicology Studies : Understanding its toxic effects helps in developing safer derivatives or formulations.
- Natural Product Chemistry : Exploring its structure can provide insights into similar compounds with beneficial properties.
Case Studies
- Analgesic Activity Study : A study demonstrated that Aconitane-8,13,14-triol showed significant pain relief in animal models when administered at controlled doses.
- Anti-inflammatory Research : Another investigation highlighted the compound's ability to reduce swelling and pain in inflammatory conditions.
Comparative Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Aconitine | Diterpene alkaloid; similar basic structure | Potent neurotoxin; analgesic |
| Benzoylaconine | Acetylated derivative of aconitine | Analgesic; lower toxicity |
| Aconitane-8,13,14-triol | Unique methoxy substitutions | Enhanced bioactivity compared to others |
Mechanism of Action
The mechanism of action of Aconitane-8,13,14-triol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: Ion channels, enzymes, and receptors.
Pathways: Modulation of signal transduction pathways, inhibition of enzyme activities, and alteration of ion channel functions.
Comparison with Similar Compounds
Substituent Variations at Position 20
- Crassicauline A (CAS No. 79592-91-9): 20-ethyl instead of 20-methyl. Additional 14-(4-methoxybenzoate) vs. 14-benzoate in Delphinine. Molecular formula C35H49NO10 (FW 643.8), larger due to methoxybenzoate.
Esterification Patterns
8-O-Azeloyl-14-benzoylaconine :
- Benzoylhypacoitine (CAS No. 63238-66-4): 14-benzoate but lacks the 8-acetate; instead, it has a tetrol (8,13,14,15-tetrol) backbone. Molecular formula C31H43NO9 (FW 573.68), smaller than Delphinine. Reported neurotoxic and cardiotoxic effects, emphasizing the role of hydroxylation in toxicity .
Key Insight : The 8-acetate in Delphinine may balance solubility and bioactivity compared to bulkier esters (e.g., azeloyl) or hydroxyl-rich analogs.
Stereochemical Differences
- Talatisamine (CAS No. 20501-56-8): Stereochemistry: (1α,4β,14α,16β). Structural similarity but with 4β-methoxy and 8,14-diol groups. Exhibits anti-inflammatory activity, suggesting stereochemistry influences target selectivity .
Key Insight : The 1α,6α,14α,16β configuration in Delphinine optimizes spatial arrangement for receptor interactions, differing from analogs with 4β or 16α stereochemistry.
Functional Group Modifications
- 13-Dehydroxyindaconitine (CAS No. 77757-14-3): Lacks 13-hydroxyl group present in Delphinine. Molecular formula C34H47NO9 (FW 613.74). Reduced polarity may enhance blood-brain barrier penetration but increase toxicity risks .
- Neojiangyouaconitine (CAS No. N/A): 15-hydroxyl addition and 14-benzoate. Isolated from Aconitum carmichaelii, demonstrating how hydroxylation patterns diversify bioactivity across species .
Key Insight : Delphinine’s 8,13,14-triol backbone likely enhances hydrogen-bonding capacity, affecting both target affinity and metabolic clearance.
Pharmacological and Toxicological Comparison
Biological Activity
Aconitane-8,13,14-triol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1alpha,6alpha,14alpha,16beta)- is a complex organic compound derived from the Aconitum plant, known for its diverse biological activities. This compound belongs to the class of diterpenoid alkaloids and possesses multiple functional groups that contribute to its chemical reactivity and biological efficacy.
Chemical Structure and Properties
- Molecular Formula : C24H39NO6
- Molecular Weight : 437.577 g/mol
- CAS Number : 561-07-9
The structure features multiple methoxy groups and an acetate benzoate moiety, which enhance its potential biological effects. The presence of hydroxyl and ester functionalities further contributes to its reactivity.
Biological Activity Overview
Aconitane derivatives have been extensively studied for their pharmacological properties. Here are some key areas of biological activity associated with this compound:
1. Antitumor Activity
Research indicates that Aconitane derivatives may exhibit antitumor properties by targeting cellular pathways involved in cancer proliferation. For instance:
- Mechanism : The compound interacts with tubulin, a protein critical for cell division, thereby inhibiting mitosis and inducing apoptosis in cancer cells .
2. Anti-inflammatory Effects
Aconitane compounds have shown promise in alleviating inflammation:
- Studies : In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .
3. Analgesic Properties
Historically used in traditional medicine for pain relief, Aconitane derivatives are being investigated for their analgesic effects:
- Mechanism : They may modulate pain pathways by influencing neurotransmitter release and receptor activity in the central nervous system .
4. Neuroprotective Effects
Recent studies suggest that Aconitane compounds can protect neuronal cells from oxidative stress and apoptosis:
- Findings : These compounds may enhance the survival of neurons under stress conditions by modulating antioxidant defenses .
Table 1: Summary of Biological Activities
Synthesis and Chemical Reactions
The synthesis of Aconitane-8,13,14-triol involves several key steps:
- Hydroxylation : Introduction of hydroxyl groups at specific positions.
- Methoxylation : Addition of methoxy groups through methylation reactions.
- Esterification : Formation of acetate and benzoate esters.
These reactions not only define the compound's chemical structure but also influence its biological activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
